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Compound of Interest

Compound Name:
3-(2-methoxyethoxy)pyrazin-2-

amine

CAS No.: 1400820-53-2

Cat. No.: B2771362 Get Quote

Executive Summary & Strategic Positioning
3-(2-methoxyethoxy)pyrazin-2-amine (CAS: 1400820-53-2) is a critical pharmacophore

intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., analogs of Erlotinib,

Chk1 inhibitors) where the pyrazine ring mimics the adenine hinge-binding region and the 2-

methoxyethoxy tail projects into the solvent front to enhance aqueous solubility.

This guide objectively compares the cytotoxicity and safety profile of this specific fragment

against its structural analogs. While the aminopyrazine core is generally well-tolerated, the 2-

methoxyethoxy side chain introduces a specific metabolic liability—the potential formation of 2-

methoxyacetic acid (MAA)—which necessitates a rigorous comparison with "safer" solubilizing

alternatives like 3-(2-ethoxyethoxy)pyrazin-2-amine.

The Core Dilemma: Solubility vs. Metabolic Safety
The Subject (Methoxyethoxy): Superior solubility, lower logP, but carries a "Structural Alert"

for reproductive toxicity via MAA generation.

The Alternative (Ethoxyethoxy): Slightly higher logP, but metabolizes to the benign

ethoxyacetic acid (EAA).

The Baseline (Methoxy): Poor solubility, potential for rapid metabolic clearance.
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Comparative Safety Analysis
The cytotoxicity of this molecule must be evaluated at two levels: Direct Cytotoxicity (interaction

with cellular machinery) and Metabolic Cytotoxicity (toxicity of downstream metabolites).

Table 1: Comparative Toxicological Profile of
Aminopyrazine Analogs

Feature
3-(2-

methoxyethoxy)pyra

zin-2-amine

3-(2-

ethoxyethoxy)pyrazi

n-2-amine

3-methoxypyrazin-2-

amine

Primary Role
Solubility-enhanced

Scaffold

Safety-optimized

Scaffold
Baseline Fragment

Direct Cytotoxicity

(HepG2)
Low (IC50 > 50 µM) Low (IC50 > 50 µM) Low (IC50 > 50 µM)*

Solubility (LogP) ~0.5 (High) ~0.9 (Moderate) ~0.3 (Moderate)

Metabolic Liability

High Risk: O-

dealkylation yields 2-

methoxyethanol

MAA

Low Risk: Yields 2-

ethoxyethanol

EAA

Moderate: Yields

Methanol (trace)

Toxicity Mechanism

MAA inhibits HDACs;

teratogenic potential.

[1][2][3]

EAA is rapidly

excreted; low toxicity.

General oxidative

stress at high doses.

Drug Precedent
Similar to Erlotinib

side chain.[4]

Similar to Gefitinib

(morpholine var).

Common in early

fragments.

*Note: Baseline cytotoxicity of the aminopyrazine core is low. Toxicity in this class is driven

almost exclusively by the side-chain metabolites or specific off-target kinase inhibition of the

final drug.

Mechanistic Insight: The "Methoxyethoxy" Liability
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The critical differentiator for 3-(2-methoxyethoxy)pyrazin-2-amine is its metabolic fate.[4]

Unlike simple alkyl chains, the glycol ether tail mimics substrates for Alcohol Dehydrogenase

(ADH) and Aldehyde Dehydrogenase (ALDH) if cleaved.

Figure 1: Comparative Metabolic Activation Pathways
The following diagram illustrates why the Methoxyethoxy variant presents a higher safety risk

compared to the Ethoxyethoxy alternative.
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Caption: Metabolic divergence of the methoxyethoxy vs. ethoxyethoxy side chains. The

formation of Methoxyacetic Acid (MAA) represents the primary cytotoxicity driver for the subject

compound.

Experimental Protocols for Validation
To empirically verify the safety profile of 3-(2-methoxyethoxy)pyrazin-2-amine before

incorporating it into a lead candidate, the following tiered assay system is recommended.

Protocol A: Direct Cytotoxicity (CellTiter-Glo)
Objective: Determine if the fragment itself disrupts cellular energy metabolism (ATP

quantitation).

Cell Lines: HepG2 (Liver metabolic competence), HEK293 (Kidney), and HUVEC

(Endothelial).

Preparation: Dissolve compound in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to

100 µM) in culture media (Final DMSO < 0.5%).
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Seeding: Plate 5,000 cells/well in 96-well white-walled plates. Incubate 24h for attachment.

Treatment: Add compound dilutions. Incubate for 72 hours (Standard for antiproliferative

agents).

Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min. Incubate 10 min. Read

Luminescence.

Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Success Criterion: IC50 > 50 µM suggests the fragment is non-cytotoxic and suitable as a

scaffold.

Protocol B: Metabolic Stability & Metabolite ID
Objective: Quantify the rate of O-dealkylation and MAA formation.

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

Incubation: 1 µM test compound at 37°C.

Timepoints: 0, 15, 30, 60 min.

Quench: Acetonitrile containing internal standard (e.g., Tolbutamide).

Analysis (LC-MS/MS):

Monitor parent loss (intrinsic clearance).

Crucial Step: Monitor specifically for m/z 75 (Methoxyacetic acid) and m/z 77 (2-

Methoxyethanol) in negative/positive ion modes respectively.

Comparison: Run 3-(2-ethoxyethoxy)pyrazin-2-amine in parallel. If the Methoxy analog

generates significant MAA, prioritize the Ethoxy analog.

Decision Matrix for Drug Design
When should you use 3-(2-methoxyethoxy)pyrazin-2-amine despite the risks?
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Design Scenario Recommendation Rationale

Early Stage Probe ACCEPTABLE

In vitro potency is prioritized; in

vivo toxicity is not yet a

bottleneck.

Chronic Oral Drug AVOID

Long-term accumulation of

MAA can cause reproductive

toxicity. Switch to Ethoxy or

Morpholine analogs.

CNS Indication CAUTION

Methoxyethoxy groups can

facilitate BBB penetration but

MAA is neurotoxic.

Solubility Crisis USE WITH CAUTION

If the Ethoxy analog

precipitates, the Methoxy

variant is the standard "fix".

Monitor safety biomarkers

early.
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Compound Identification: Sigma-Aldrich Product Entry for 3-(2-methoxyethoxy)pyrazin-2-
amine (CAS 1400820-53-2).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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